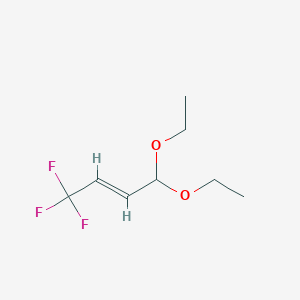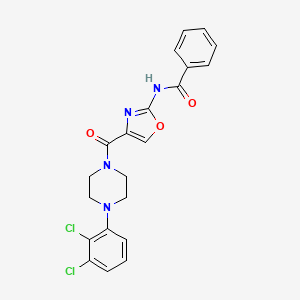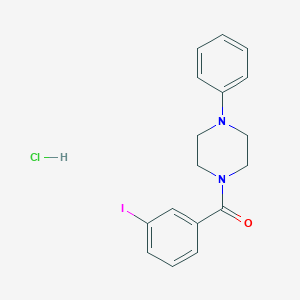![molecular formula C14H13N3O4S B2489969 N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905691-69-2](/img/structure/B2489969.png)
N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide involves several steps, including the formation of (diaminopyrimidin-2-yl)sulfanylacetamide derivatives. These compounds are synthesized through reactions that include cyclocondensation between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes. The process results in sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, which exhibit a range of hydrogen-bonded configurations in their crystal structures (Sarojini et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds showcases a folded conformation about the methylene C atom of the thioacetamide bridge, with pyrimidine rings inclined at various angles to the benzene ring. This conformation is stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016). The crystal structures reveal detailed geometrical configurations, including dihedral angles and intramolecular hydrogen bonding patterns, which contribute to the stability and reactivity of these molecules.
Chemical Reactions and Properties
Chemical reactions involving N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide derivatives can include intramolecular cyclization, resulting in pyridin-2(1H)-ones with divalent sulfur atoms bonded to heterocyclic rings. These reactions are facilitated by the presence of bases and lead to various functionalized pyrimidines (Savchenko et al., 2020).
Scientific Research Applications
Crystallography and Molecular Structure
Research in crystallography has shown interest in compounds with similar structural motifs to N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide. Studies on crystal structures of related compounds demonstrate the importance of such molecules in understanding the folded conformation about the methylene C atom of the thioacetamide bridge. These insights are crucial for designing drugs with desired properties and predicting their behavior in biological systems (Subasri et al., 2016).
Antifolate and Antitumor Activity
Several research efforts have focused on synthesizing compounds that act as potent inhibitors for enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and repair in cancer cells. N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide-related compounds have been designed as dual inhibitors, showing promising results in inhibiting human TS and DHFR, indicating their potential as antitumor agents (Gangjee et al., 2008).
Synthesis of Novel Compounds
The structural framework of N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide serves as a basis for synthesizing a range of novel compounds. These derivatives exhibit varied biological activities, including antitumor properties, showcasing the versatility of this scaffold in medicinal chemistry. Research has led to the development of compounds that surpass the efficacy of existing drugs, providing a new direction for cancer therapy (Alqasoumi et al., 2009).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-8-4-13(17-14(19)15-8)22-6-12(18)16-9-2-3-10-11(5-9)21-7-20-10/h2-5H,6-7H2,1H3,(H,16,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQGMACPOGLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)


![1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2489893.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2489894.png)



![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2489901.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)



